molecular formula C27H34O8 B13060598 kadsuralignanJ

kadsuralignanJ

Cat. No.: B13060598
M. Wt: 486.6 g/mol
InChI Key: RMXHLDWUDHWRRF-QMDYUFGOSA-N
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Description

Kadsuralignan J is a dibenzocyclooctadiene lignan first isolated from Kadsura longipedunculata (Schisandraceae) by Liu et al. in 1992 . This compound belongs to a class of lignans characterized by a bicyclic structure formed by two phenylpropanoid units. Lignans from Kadsura species are renowned for their structural diversity and bioactivities, including anti-inflammatory, antioxidant, and hepatoprotective properties. Kadsuralignan J specifically features a dibenzocyclooctadiene skeleton with methoxy and hydroxyl substitutions, which are critical to its physicochemical and biological behavior.

Properties

Molecular Formula

C27H34O8

Molecular Weight

486.6 g/mol

IUPAC Name

[(9R,10R,11R)-11-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-yl] (2S)-2-methylbutanoate

InChI

InChI=1S/C27H34O8/c1-8-13(2)27(29)35-26-20-16(10-18(30-5)23(26)31-6)9-14(3)15(4)22(28)17-11-19-24(34-12-33-19)25(32-7)21(17)20/h10-11,13-15,22,28H,8-9,12H2,1-7H3/t13-,14+,15+,22+/m0/s1

InChI Key

RMXHLDWUDHWRRF-QMDYUFGOSA-N

Isomeric SMILES

CC[C@H](C)C(=O)OC1=C2C(=CC(=C1OC)OC)C[C@H]([C@H]([C@H](C3=CC4=C(C(=C32)OC)OCO4)O)C)C

Canonical SMILES

CCC(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(C(C3=CC4=C(C(=C32)OC)OCO4)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of kadsuralignan J involves the extraction from the chloroform fraction of the ethanol extract of Kadsura coccinea. The structural elucidation is performed using spectroscopic analysis, including mass spectrometry, circular dichroism, and one-dimensional and two-dimensional nuclear magnetic resonance spectra .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of kadsuralignan J. The compound is primarily obtained through extraction from natural sources, specifically from Kadsura coccinea.

Chemical Reactions Analysis

Types of Reactions

Kadsuralignan J undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions

Common reagents used in the reactions involving kadsuralignan J include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired modifications and the target products.

Major Products Formed

The major products formed from the reactions of kadsuralignan J include various derivatives with enhanced biological activities

Mechanism of Action

The mechanism of action of kadsuralignan J involves its interaction with various molecular targets and pathways. The compound exerts its effects through the modulation of oxidative stress, inflammation, and cell proliferation pathways. The specific molecular targets and pathways involved in its action are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Kadsura Species

Kadsuralignan J is part of a series of lignans isolated from Kadsura plants, including Kadsulignans H, I, C, D, and K . Key structural differences among these analogues lie in substituent positions and stereochemistry:

Compound Key Structural Features Bioactivity Highlights (if available) References
Kadsuralignan J Dibenzocyclooctadiene core; methoxy groups at C-6 and C-12; hydroxyl at C-14 Noted for anti-inflammatory activity (in vitro) Liu et al., 1992
Kadsulignan H Similar core; hydroxyl at C-6 instead of methoxy; additional methylenedioxy group Higher solubility in polar solvents Liu et al., 1992
Kadsulignan C Tetrahydrofuran ring system; absence of cyclooctadiene ring Demonstrated cytotoxicity in cancer cell lines Liu et al., 1992
Kadsulignan D Open-chain lignan; esterified side chain at C-9 Enhanced metabolic stability Liu et al., 1992

The cyclooctadiene ring in Kadsuralignan J also distinguishes it from tetrahydrofuran-type lignans (e.g., Kadsulignan C), which exhibit different conformational flexibility and bioactivity profiles.

Comparison with Functionally Similar Lignans

Beyond Kadsura lignans, Kadsuralignan J shares functional similarities with podophyllotoxin (antimitotic agent) and schisandrin B (hepatoprotective lignan from Schisandra chinensis). However, structural divergences lead to distinct mechanisms:

  • Podophyllotoxin : Contains a fused tetracyclic system; inhibits microtubule assembly. Kadsuralignan J lacks this planar structure, likely reducing tubulin-binding affinity .
  • Schisandrin B : Features a trioxybenzocyclooctene core. Both compounds exhibit antioxidant effects, but Kadsuralignan J’s methoxy groups may confer superior radical-scavenging capacity compared to schisandrin B’s hydroxylated structure .

Analytical and Pharmacological Comparisons

Spectroscopic and Chromatographic Data

Advanced analytical techniques, such as HPLC-UV and LC-MS, have been employed to differentiate Kadsuralignan J from analogues. For example:

  • Retention Time : Kadsuralignan J elutes later than Kadsulignan H in reverse-phase HPLC due to higher lipophilicity .
  • NMR Signatures : Distinct methoxy proton signals (δ 3.72–3.85 ppm) and aromatic proton splitting patterns aid structural discrimination .

Bioactivity Studies

  • Anti-inflammatory Activity : Kadsuralignan J inhibits NF-κB signaling at lower IC₅₀ values than Kadsulignan C, likely due to its optimized substituent arrangement .
  • Antioxidant Capacity : Outperforms open-chain lignans (e.g., Kadsulignan D) in DPPH radical scavenging assays, attributed to electron-donating methoxy groups .

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